Dimethyldioxirane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

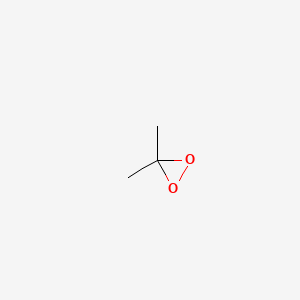

Structure

3D Structure

特性

IUPAC Name |

3,3-dimethyldioxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHWGQQFANVOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224990 | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74087-85-7 | |

| Record name | Dimethyldioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLDIOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Dimethyldioxirane: A Technical Guide

An in-depth exploration of the history, synthesis protocols, and reaction mechanisms of a pivotal oxidizing agent for researchers, scientists, and drug development professionals.

Dimethyldioxirane (DMDO), a powerful and selective oxidizing agent, has carved a significant niche in modern organic synthesis since its definitive discovery and isolation. This technical guide provides a comprehensive overview of the historical milestones, detailed experimental procedures for its synthesis, and a summary of the quantitative data associated with its preparation.

A Journey of Discovery: From Postulation to Isolation

The concept of dioxiranes as transient, reactive species predates their actual isolation by nearly a century. In 1899, Baeyer and Villiger first postulated the formation of a dioxirane as an intermediate in the oxidation of menthone with Caro's acid (potassium peroxymonosulfate)[1]. However, it wasn't until the 1970s that the scientific community began to build substantial evidence for their existence. Researchers like Montgomery and Edwards speculated that this compound was a fleeting intermediate in reactions they were studying[1]. Isotope labeling studies further solidified the hypothesis of the dioxirane ring system's role in ketone-catalyzed reactions of peroxomonosulfuric acid[1].

The definitive breakthrough arrived in 1985 when Robert W. Murray and his team successfully isolated and characterized this compound in an acetone solution[1][2]. This seminal work transformed DMDO from a theoretical intermediate into a tangible and highly useful laboratory reagent. The development of a practical synthesis using readily available and inexpensive starting materials—acetone, sodium bicarbonate, and potassium peroxymonosulfate (available commercially as Oxone)—was a critical step in its adoption by the wider chemistry community[2][3].

Synthesis of this compound: Protocols and Data

This compound is a volatile and unstable compound, making its synthesis and handling a delicate process. It is typically prepared and used as a dilute solution in acetone. Two primary methods are employed for its synthesis: the isolation of a DMDO-acetone solution and the in situ generation of the reagent within the reaction mixture.

Standard Synthesis of this compound Solution

The most common method for preparing a solution of this compound is based on the original work of Murray and Jeyaraman[2]. This procedure involves the reaction of acetone with potassium peroxymonosulfate (Oxone) buffered with sodium bicarbonate, followed by vacuum distillation to collect the volatile DMDO.

Experimental Protocol:

Caution: this compound is a volatile peroxide and should be handled with extreme care in a well-ventilated fume hood, behind a safety shield. All glassware should be free of metal contaminants.

-

Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a solid addition flask connected via a flexible tube. The reaction flask is connected to a vacuum distillation apparatus with a receiving flask cooled to -78 °C (dry ice/acetone bath).

-

Initial Reagents: The reaction flask is charged with a mixture of water (80 mL), acetone (50 mL, 0.68 mol), and sodium bicarbonate (96 g).

-

Addition of Reactants: While stirring vigorously, a solution of water (60 mL) and acetone (60 mL, 0.82 mol) from the addition funnel and solid Oxone (180 g, 0.29 mol) from the solid addition flask are added simultaneously over a period of approximately 30 minutes[4].

-

Distillation and Collection: A slight vacuum is applied, and the volatile this compound is co-distilled with acetone and collected in the cooled receiving flask.

-

Drying and Storage: The resulting yellow solution of this compound in acetone is dried over anhydrous sodium sulfate and can be stored at -20 to -25 °C for several days to a week[2][4][5].

Quantitative Data for Standard Synthesis:

| Parameter | Value | Reference |

| Typical Yield | < 5% | [3][6] |

| Concentration | 0.07–0.1 M in acetone | [2][4] |

| Reaction Time | ~45 minutes | [4] |

| Storage Temperature | -20 to -25 °C | [2][4] |

In Situ Generation of this compound

For many applications, particularly in flow chemistry and for sensitive substrates, the in situ generation of DMDO is a preferred method. This approach avoids the need for the isolation and storage of the potentially hazardous peroxide solution.

Experimental Protocol (in situ Epoxidation):

-

Reaction Mixture: To a vigorously stirred biphasic mixture of the alkene substrate in a suitable organic solvent (e.g., acetone) and an aqueous solution of sodium bicarbonate, add a catalytic amount of acetone.

-

Oxone Addition: Slowly add a solution of Oxone in water to the reaction mixture. The this compound is generated in situ and immediately reacts with the substrate.

-

Reaction Monitoring and Workup: The reaction progress is monitored by standard techniques such as TLC or GC. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the product.

Recent advancements have also explored the use of flow chemistry for the continuous in situ generation and utilization of DMDO, offering enhanced safety and scalability[7][8][9].

Synthesis Pathway and Experimental Workflow

The synthesis of this compound from acetone and peroxymonosulfate proceeds through a nucleophilic addition of the peroxymonosulfate to the carbonyl group of acetone, followed by an intramolecular cyclization.

The general workflow for utilizing a prepared solution of this compound in an oxidation reaction, such as an epoxidation, is outlined below.

Concluding Remarks

The journey of this compound from a postulated intermediate to a cornerstone of modern synthetic chemistry is a testament to the persistent efforts of researchers. Its utility in performing mild and selective oxidations, particularly epoxidations, has rendered it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. While its inherent instability necessitates careful handling, the development of robust synthetic protocols, including in situ generation methods, has made this powerful reagent accessible for a wide range of applications. The continued exploration of its reactivity and the development of more efficient and safer synthetic methodologies will undoubtedly expand its role in the future of chemical synthesis.

References

- 1. This compound | 74087-85-7 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Stepwise and Microemulsions Epoxidation of Limonene by this compound: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. vapourtec.com [vapourtec.com]

physical and chemical properties of dimethyldioxirane

An In-depth Technical Guide to Dimethyldioxirane

Topic: Physical and Chemical Properties of this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMDO), often referred to as Murray's reagent, is a three-membered cyclic organic peroxide.[1] It is a powerful and highly selective oxidizing agent widely utilized in organic synthesis.[2] Due to its inherent instability, DMDO is not isolated in its pure form but is prepared and handled as a dilute solution in acetone, typically at concentrations of 0.07–0.1 M.[1][2] First isolated in 1985, its structure was confirmed by ¹⁷O NMR spectroscopy in 1987.[1] DMDO is renowned for its ability to perform mild, neutral, and stereospecific oxidations without the need for metal catalysts.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and reaction mechanisms.

Physical and Chemical Properties

DMDO is a volatile, pale yellow compound that exists as a dilute solution in acetone.[1][3] Pure DMDO has not been isolated due to its instability.[1] Solutions are stable for weeks when stored at -20°C but persist for only about 7 hours at room temperature (22°C).[1][3] Its decomposition can be accelerated by exposure to light or heavy metals.[2][4]

Data Presentation: Physical and Spectroscopic Properties

The table below summarizes the key physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂ | [1][5][6] |

| Molecular Weight | 74.08 g/mol | [1][5][6] |

| Appearance | Pale yellow solution in acetone | [1][3] |

| Boiling Point (Predicted) | -21.6 to -22 °C | [1][5] |

| Density (Solution) | ~0.8 g/mL (similar to acetone) | [1] |

| Solubility | Soluble in acetone and other organic solvents (e.g., dichloromethane) | [1] |

| Stability | Stable for weeks at -20°C; decomposes in ~7 hours at 22°C | [1][3] |

| UV-Vis (λmax in acetone) | 330–335 nm | [3][4] |

| ¹³C NMR (in acetone) | 102.30 ppm | [3] |

| ¹⁷O NMR | ~302-330 ppm | [3] |

Chemical Reactivity and Core Applications

DMDO functions as a mild and selective electrophilic oxygen transfer agent.[1] It reacts readily with electron-rich substrates under neutral conditions, often at room temperature or below.[1][7]

Key Transformations:

-

Epoxidation of Alkenes: DMDO is highly effective for the stereospecific epoxidation of alkenes, where the configuration of the starting alkene is retained in the epoxide product.[7][8] Electron-rich double bonds react more rapidly than electron-poor ones.[2][8] For example, cis-alkenes are converted to cis-epoxides in nearly quantitative yields.[1]

-

Oxidation of C-H Bonds: DMDO can oxidize unactivated C-H bonds, a challenging transformation in organic synthesis.[2] The general order of reactivity is allylic > benzylic > tertiary > secondary > primary C-H bonds.[8][9] This reaction often results in the formation of alcohols, which can sometimes be further oxidized to carbonyl compounds.[8]

-

Heteroatom Oxidation: DMDO efficiently oxidizes various heteroatoms.

-

Sulfur: Sulfides are oxidized to sulfoxides with one equivalent of DMDO and further to sulfones with two or more equivalents.[8]

-

Nitrogen: The oxidation products of amines depend on the substrate and stoichiometry. Primary amines can be converted to nitroalkanes (with 4 equivalents) or azoxy compounds (with 2 equivalents).[8] Secondary amines yield hydroxylamines or nitrones, while tertiary amines cleanly form N-oxides.[8]

-

-

Other Oxidations: DMDO is also capable of performing Baeyer-Villiger oxidations (ketones to esters) and converting nitro compounds to carbonyls in a process known as the Nef reaction.[1][2]

Reaction Mechanisms

Epoxidation of Alkenes

The epoxidation of alkenes by DMDO is believed to proceed through a concerted mechanism involving a spiro transition state.[8][10] In this pathway, the oxygen atom is transferred to the double bond in a single, stereospecific step.

Caption: Concerted epoxidation of an alkene by DMDO via a spiro transition state.

Oxidation of C-H Bonds

The mechanism for C-H bond oxidation is more complex and has been a subject of debate.[11] Computational studies suggest a pathway that begins with a highly asynchronous transition state, leading to a radical pair intermediate. This is followed by a rapid "oxygen rebound" step to form the final alcohol product.[11][12] This mechanism explains the observed retention of configuration at chiral centers.

Caption: Proposed "oxygen rebound" mechanism for the C-H oxidation by DMDO.

Experimental Protocols

Protocol 1: Preparation of a this compound (DMDO) Solution

This protocol is adapted from established and reliable procedures for the laboratory-scale synthesis of DMDO.[7][13][14]

Safety Note: this compound is a volatile peroxide and must be handled with extreme care. This preparation and all subsequent reactions should be performed in a well-ventilated fume hood behind a safety shield.

Apparatus:

-

A 1-L or 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer.

-

A pressure-equalizing addition funnel.

-

A solid addition flask or equivalent means for adding a solid in portions.

-

An air condenser connected to a receiving flask cooled in a dry ice/acetone bath (approx. -78°C).

-

A slight vacuum source (e.g., water aspirator) can be applied to facilitate distillation.

Reagents:

-

Acetone: 80-110 mL

-

Distilled Water: 100-140 mL

-

Sodium Bicarbonate (NaHCO₃): 96-120 g

-

Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄): 180-200 g

Procedure:

-

Combine a portion of the water (e.g., 80 mL), a portion of the acetone (e.g., 50 mL), and the sodium bicarbonate in the 2-L reaction flask.[7] Cool the mixture in an ice/water bath with vigorous stirring.[13]

-

Charge the addition funnel with the remaining water and acetone.[7]

-

Attach the solid addition flask containing the Oxone® to the reaction vessel.[7]

-

Begin adding the Oxone® in portions (e.g., 10-15 g at a time) to the stirred, cooled mixture in the reaction flask. Simultaneously, add the acetone/water mixture from the addition funnel dropwise.[7] The entire addition should take approximately 30 minutes.

-

Throughout the addition, a gentle vacuum (approx. 30-80 mmHg) is applied to the system, causing the volatile DMDO product to co-distill with acetone into the cold receiving flask.[7] A pale yellow solution of DMDO in acetone will collect.

-

After the addition is complete, continue vigorous stirring for an additional 15 minutes.[7]

-

The collected yellow solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and stored in a freezer (-20 to -25°C) over Na₂SO₄.[7] Typical concentrations obtained are in the range of 0.05–0.1 M.[3][7]

Caption: Workflow for the laboratory synthesis and isolation of a DMDO-acetone solution.

Protocol 2: Determination of DMDO Concentration

The concentration of the prepared DMDO solution must be determined before use. The most common method involves reacting an aliquot of the solution with an excess of a sulfide and quantifying the resulting sulfoxide.[3][7][13]

Reagents:

-

DMDO solution in acetone (from Protocol 1).

-

Standard solution of a sulfide, such as thioanisole (phenyl methyl sulfide), in acetone or acetone-d₆ (e.g., 0.2 M to 0.7 M).[7][13][15]

-

Internal standard (optional, for GC analysis), such as dodecane.[7]

Procedure (¹H NMR Method):

-

Prepare a 0.7 M solution of thioanisole in acetone-d₆.[13][15]

-

Transfer a known volume (e.g., 0.6 mL) of the thioanisole solution to a vial and chill to approximately 10°C.[13]

-

Add a measured volume (e.g., 3.0 mL) of the cold DMDO solution to the thioanisole solution and stir for 10-15 minutes.[13][15]

-

Transfer the resulting mixture to an NMR tube.

-

Acquire a ¹H NMR spectrum and determine the ratio of thioanisole to its corresponding sulfoxide by integrating their characteristic signals (e.g., the phenyl proton resonances).[3]

-

From this ratio and the known initial amount of thioanisole, the moles of DMDO in the added volume can be calculated, thus giving its molarity.

Procedure (GC Method):

-

Prepare standard solutions of the sulfide (e.g., 0.2 M thioanisole) and an internal standard (e.g., 0.2 M dodecane) in acetone.[7]

-

Combine known volumes (e.g., 1 mL each) of the DMDO solution, the sulfide solution, and the internal standard solution in a vial.[7]

-

Analyze the mixture by Gas Chromatography (GC).

-

The DMDO concentration is determined by measuring the decrease in the sulfide concentration relative to the internal standard.[7]

Protocol 3: Representative Epoxidation of trans-Stilbene

This protocol demonstrates a typical application of a standardized DMDO solution for the epoxidation of an alkene.[7][13]

Procedure:

-

Dissolve trans-stilbene (e.g., 97.0 mg, 0.538 mmol) in a suitable vial or flask.[13]

-

Add a slight molar excess of the previously standardized DMDO solution (e.g., 1.1 equivalents; 9.3 mL of a 65.6 mM solution).[13]

-

Stir the resulting solution at room temperature. The reaction progress can be monitored by TLC or GC, with typical reaction times ranging from 6 to 16 hours.[7][13]

-

Upon completion, remove the solvent (acetone) in vacuo using a rotary evaporator.[7][13]

-

The resulting crude product, trans-stilbene oxide, is often isolated in nearly pure form.[13] If necessary, it can be further purified by dissolving in a solvent like dichloromethane (CH₂Cl₂), drying with Na₂SO₄, filtering, and removing the solvent.[7][13] This procedure typically yields the product in near-quantitative amounts.[13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. s3.smu.edu [s3.smu.edu]

- 4. This compound | 74087-85-7 | Benchchem [benchchem.com]

- 5. This compound | CAS#:74087-85-7 | Chemsrc [chemsrc.com]

- 6. This compound | C3H6O2 | CID 115197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. comporgchem.com [comporgchem.com]

- 12. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

Dimethyldioxirane (DMDO): A Technical Guide to its Mechanism of Action in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioxirane (DMDO) is a powerful and selective oxidizing agent that has garnered significant attention in organic synthesis. As a non-metallic oxidant, it offers a mild and often advantageous alternative to traditional heavy-metal-based reagents. The byproduct of its reactions is typically acetone, which is volatile and relatively benign, simplifying product purification.[1][2] This guide provides an in-depth exploration of the mechanistic pathways through which DMDO oxidizes a variety of organic substrates, including alkenes, alkanes, and heteroatoms. It consolidates key kinetic data, details experimental protocols, and provides visual representations of the underlying chemical processes to serve as a comprehensive resource for researchers in the field.

Core Oxidation Mechanisms

The mechanism of oxidation by this compound is highly dependent on the nature of the substrate. The primary modes of action involve the transfer of an oxygen atom from the strained three-membered ring of DMDO to the substrate.

Epoxidation of Alkenes

The epoxidation of carbon-carbon double bonds is one of the most common applications of DMDO. The reaction is widely accepted to proceed through a concerted mechanism involving a "spiro" transition state.[1] In this transition state, the plane of the dioxirane ring is perpendicular to the plane of the alkene's pi system. This concerted oxygen transfer ensures that the stereochemistry of the alkene is retained in the resulting epoxide.[1] The electrophilic nature of DMDO leads to a higher reactivity with electron-rich alkenes.

Oxidation of C-H Bonds in Alkanes

The mechanism of C-H bond oxidation by DMDO is more complex and has been a subject of considerable debate. Two primary pathways have been proposed: a concerted "oxenoid" insertion and a stepwise "oxygen rebound" mechanism involving radical intermediates.[3][4]

-

Concerted "Oxenoid" Mechanism: This pathway involves the direct insertion of the oxygen atom into the C-H bond through a highly organized transition state. Evidence for this mechanism includes the high degree of stereoretention observed in the oxidation of chiral alkanes.[3]

-

Stepwise "Oxygen Rebound" Mechanism: This mechanism proposes an initial hydrogen atom abstraction from the alkane by a DMDO-derived radical, forming an alkyl radical and a hydroxyl radical within a solvent cage. These radicals then recombine in an "oxygen rebound" step to form the alcohol product.[4][5] Computational studies and molecular dynamics simulations suggest that the reaction pathway can be influenced by the solvent, with some trajectories showing characteristics of both concerted and stepwise processes.[4]

Oxidation of Heteroatoms

DMDO is also effective in oxidizing heteroatoms such as nitrogen and sulfur.[6][7] The oxidation of tertiary amines with DMDO typically yields the corresponding N-oxides, while primary amines can be oxidized to nitro compounds.[6] Sulfides are readily oxidized to sulfoxides.[1] These oxidations are generally believed to proceed via a nucleophilic attack of the heteroatom on the electrophilic oxygen of the DMDO ring.

Quantitative Data on DMDO Oxidations

The following tables summarize key quantitative data from various studies on DMDO oxidations, providing a comparative overview of its reactivity and selectivity.

| Substrate | Product | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Solvent | Citation |

| p-substituted N,N-dimethylanilines | N-oxides | Varies (Hammett ρ = -1.0) | 5 | Acetone | [8] |

| 4-Trifluoromethylpyridine | N-oxide | 0.017 | 23 | Acetone | [9] |

| 4-Trifluoromethylpyridine | N-oxide | 0.047 | 23 | Acetonitrile/Acetone (7:3) | [9] |

| 4-Trifluoromethylpyridine | N-oxide | 0.68 | 23 | Methanol/Acetone (7:3) | [9] |

Table 1: Second-Order Rate Constants for the Oxidation of Nitrogen Heterocycles by DMDO.

| Reaction | Activation Energy (Ea) [kcal/mol] | Citation |

| Cyclohexane C-H Oxidation (equatorial) | 21.6 | [5] |

| Cyclohexane C-H Oxidation (axial) | 21.4 | [5] |

| DMDO Decomposition | 24.9 | [10] |

Table 2: Activation Energies for DMDO Reactions.

Experimental Protocols

The following are generalized protocols for conducting oxidation reactions with DMDO. Due to the instability of DMDO, it is often generated in situ or prepared as a dilute solution in acetone and used immediately.[2]

Caution: this compound is a volatile peroxide and should be handled with care in a well-ventilated fume hood.[11]

In Situ Generation of DMDO for Epoxidation

This protocol is adapted for the epoxidation of an alkene in a two-phase system.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene substrate in a suitable organic solvent (e.g., acetone, dichloromethane).

-

Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of sodium bicarbonate.

-

Addition of Oxone: To the stirred biphasic mixture of the alkene solution and the bicarbonate buffer, add Oxone® (potassium peroxymonosulfate) portion-wise at room temperature or below. The DMDO is generated in the aqueous phase and subsequently reacts with the alkene in the organic phase.[12]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the resulting epoxide by an appropriate method (e.g., column chromatography, recrystallization).

Oxidation using a Prepared Solution of DMDO

This protocol is suitable for substrates that are sensitive to the conditions of in situ generation.

-

Preparation of DMDO Solution: Prepare a dilute solution of DMDO in acetone (typically <0.1 M) by the reaction of acetone with Oxone® in the presence of a buffer, followed by distillation or extraction.[13][14] The concentration of the DMDO solution should be determined prior to use, for example, by titration with a sulfide like thioanisole.[14]

-

Reaction: To a solution of the substrate in acetone, add the standardized DMDO solution dropwise with stirring at a controlled temperature (often room temperature or below).

-

Reaction Monitoring and Workup: Monitor the reaction and work up as described in the in situ protocol.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for DMDO oxidations.

Figure 1: Concerted mechanism for the epoxidation of an alkene by DMDO.

Figure 2: Competing mechanisms for the C-H oxidation of an alkane by DMDO.

Figure 3: Experimental workflow for the in situ generation and use of DMDO.

References

- 1. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. comporgchem.com [comporgchem.com]

- 5. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Applications and mechanisms of dioxirane oxidations - Loughborough University - Figshare [repository.lboro.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the this compound oxidation of N,N-dimethylanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. chemistry-chemists.com [chemistry-chemists.com]

- 11. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

stability and storage conditions for dimethyldioxirane solutions

An In-depth Technical Guide to the Stability and Storage of Dimethyldioxirane (DMDO) Solutions

Executive Summary

This compound (DMDO), also known as Murray's reagent, is a powerful and selective oxidizing agent widely used in organic synthesis for processes such as epoxidation, heteroatom oxidation, and C-H bond functionalization.[1] A key advantage of DMDO is that its reactions are often high-yielding and produce only acetone as a byproduct, simplifying purification.[1][2] However, DMDO is a volatile and thermally unstable organic peroxide that cannot be isolated in pure form.[3][4] It is handled exclusively as a dilute, pale yellow solution in acetone, typically at concentrations of 0.07–0.1 M.[3] Understanding the factors that govern its stability and adhering to strict storage and handling protocols are paramount for its effective and safe use in a laboratory setting. This guide provides a comprehensive overview of DMDO stability, recommended storage conditions, and detailed experimental protocols for its preparation and concentration analysis.

Factors Influencing DMDO Stability

The stability of DMDO in its acetone solution is influenced by several critical factors. The decomposition of DMDO is accelerated by exposure to higher temperatures, light, heavy metals, and non-neutral pH conditions.

Temperature

Temperature is the most significant factor affecting the longevity of DMDO solutions. While stable for extended periods at low temperatures, its decomposition rate increases rapidly as the temperature rises.

-

Refrigerated Storage (-10 to -25 °C): At these temperatures, DMDO solutions are most stable. They can be stored for weeks to months with only a gradual decrease in concentration.[3][4][5][6] Specifically, storage at -20 °C is the most commonly recommended practice.[3][7] One study monitoring a 72 mM solution stored at -20 °C found that the concentration decreased to 40 mM over the first 12 months and then only slightly more to 38 mM over the subsequent 11 months.[7]

-

Room Temperature (~22 °C): At ambient temperatures, DMDO is highly unstable. Its half-life is reported to be only a few hours, with significant decomposition occurring within approximately 7 hours.[3][8]

-

Elevated Temperatures: Gentle heating can sometimes increase the rate of desired reactions, such as epoxidation, but higher temperatures lead to rapid decomposition of the reagent itself, resulting in lower product yields.[4][9] Above 0 °C, decomposition accelerates primarily through the homolysis of the O-O bond.[3]

Light Exposure

Exposure to light, particularly UV wavelengths, promotes the decomposition of DMDO.[3][4][5] Therefore, solutions should always be stored in containers that protect them from light, such as amber bottles or flasks wrapped in aluminum foil.

pH Conditions

DMDO is highly sensitive to pH. It is most stable under neutral conditions (pH 7-8), which is why its synthesis is typically buffered with sodium bicarbonate.[3][4]

-

Basic Conditions: Under alkaline conditions, the half-life of DMDO decreases dramatically.[3]

-

Acidic Conditions: While less documented, acidic conditions are also generally avoided to prevent decomposition and potential side reactions.

Contaminants

Trace amounts of heavy metals, such as iron or copper, can catalyze the rapid breakdown of DMDO.[3][5][6] It is crucial to use clean glassware and high-purity reagents to avoid introducing metallic impurities.

Concentration

Due to its inherent instability and potential hazards as a peroxide, DMDO is never isolated and is only handled in dilute acetone solutions, typically not exceeding 0.1 M.[1][3][5] Attempts to concentrate DMDO solutions further often lead to decomposition at a rate similar to the rate of concentration.[8]

Quantitative Stability Data

The following table summarizes the quantitative data available on the stability of DMDO solutions under various conditions.

| Storage Temperature (°C) | Solvent | Initial Concentration | Stability / Half-Life | Reference(s) |

| -10 to -20 | Acetone | Not specified | Stable for up to a week. | [5][6] |

| -20 | Acetone | Not specified | Stable for weeks. | [3][8] |

| -20 | Acetone | 72 mM | Concentration decreased to 40 mM after 12 months and to 38 mM after 23 months. | [2][7] |

| -25 | Acetone | 0.07 - 0.09 M | Stable for extended periods. | [3][10] |

| ~22 (Room Temp) | Acetone | Not specified | Persists for about 7 hours. | [3][8] |

| Room Temp | Acetone | Not specified | Half-life ranges from a few hours to 24 hours. | [4] |

| > 0 | Acetone | Not specified | Decomposition accelerates. | [3] |

Recommended Storage and Handling Protocols

To maximize the shelf-life and ensure the safety of DMDO solutions, the following protocols are mandatory.

-

Storage Temperature: Always store DMDO solutions in a freezer at temperatures between -10 °C and -25 °C.[4][10]

-

Container: Use clean, dry, septum-sealed glass bottles to prevent contamination and evaporation.[2]

-

Light Protection: Protect the solution from light by using amber bottles or by wrapping the container with aluminum foil.[6]

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon can help prevent oxidative degradation.[2]

-

Drying: After preparation, the acetone solution should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove residual water, which can affect stability and reactivity.[3][10]

-

Safety Precautions: DMDO is a volatile organic peroxide and must be handled with care.[10][11] All preparations and reactions should be conducted in a well-ventilated fume hood behind a safety shield.[3][11] Avoid concentrating the solution, as this can lead to exothermic decomposition.[3]

Experimental Protocols

Preparation of this compound Solution

This protocol is based on established and widely cited procedures for the laboratory-scale synthesis of DMDO.[10][11]

Reagents and Equipment:

-

Acetone

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Large round-bottomed flask (e.g., 1-L or 2-L)

-

Magnetic stirrer and stir bar

-

Rotary evaporator or distillation apparatus

-

Receiving flask

-

Dry ice/acetone cold trap (-78 °C)

Methodology:

-

Reaction Setup: In a large round-bottomed flask, combine distilled water, acetone, and sodium bicarbonate. The bicarbonate acts as a buffer to maintain a neutral pH.[3][11]

-

Cooling: Chill the mixture in an ice/water bath with vigorous magnetic stirring for approximately 15-20 minutes.[11]

-

Oxone Addition: Add Oxone® to the chilled slurry in a single portion or in several portions over a short period.[10][11] The reaction is an exothermic oxidation of acetone by the potassium peroxymonosulfate in Oxone®.

-

Reaction: Stir the slurry vigorously for about 15-20 minutes while maintaining the low temperature. The formation of DMDO is indicated by the appearance of a pale yellow color in the acetone layer.[6]

-

Isolation by Vacuum Distillation: Immediately following the reaction period, attach the flask to a rotary evaporator or a simple distillation setup. The receiving flask and any associated traps must be thoroughly chilled in a dry ice/acetone bath (-78 °C).[6][11]

-

Distillation: Apply a moderate vacuum (e.g., 100-155 mmHg) while gently warming the reaction flask (e.g., to 20-40 °C) to distill the volatile DMDO/acetone mixture into the cooled receiving flask.[11]

-

Drying and Storage: Decant the collected pale yellow solution, measure its volume, and dry it over anhydrous sodium sulfate.[10] After filtration, the solution should be transferred to a pre-chilled, light-protected container for storage in a freezer at -20 °C.[2][10]

Caption: Workflow for the laboratory preparation of a this compound (DMDO) solution.

Determination of DMDO Concentration (Thioanisole Assay)

The concentration of a freshly prepared DMDO solution must be determined before use. The most common method involves the oxidation of a sulfide, like thioanisole, to its corresponding sulfoxide, followed by analysis.[2][10]

Reagents and Equipment:

-

DMDO in acetone solution (the sample to be tested)

-

Thioanisole (phenyl methyl sulfide)

-

An appropriate solvent (e.g., acetone-d₆ for NMR, or acetone for GLC)

-

Internal standard for GLC (e.g., dodecane)

-

NMR spectrometer or Gas-Liquid Chromatograph (GLC)

Methodology (NMR Method):

-

Prepare Standard: Prepare a standard solution of thioanisole in acetone-d₆ (e.g., 0.7 M).[2]

-

Reaction: In an NMR tube or small vial cooled to ~10 °C, add a known volume of the thioanisole solution.[2]

-

Add DMDO: To this, add a known volume of the cold DMDO solution. Allow the reaction to proceed for about 10 minutes. Thioanisole is used in excess to ensure it is primarily oxidized to the sulfoxide and not the sulfone.[2][10]

-

Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.

-

Calculation: Determine the ratio of thioanisole to thioanisole sulfoxide by integrating their respective characteristic proton signals (e.g., phenyl protons).[2] This ratio allows for the calculation of the moles of DMDO that reacted, and thus its concentration in the original solution.

Caption: Workflow for determining DMDO concentration using the thioanisole oxidation assay.

Key Stability Relationships

The interplay of various factors determines the overall stability and useful lifetime of a DMDO solution. Proper control over these variables is essential for reproducible results in synthesis.

Caption: Key environmental factors that influence the stability of DMDO solutions.

Conclusion

This compound is an invaluable oxidant in synthetic chemistry, but its utility is intrinsically linked to its careful preparation and handling. The primary determinants of its stability are temperature, light, pH, and the presence of contaminants. By adhering to protocols of storing dilute acetone solutions at or below -20 °C in the dark and under neutral conditions, researchers can maintain the reagent's efficacy for weeks to months. Regular concentration assays are recommended to ensure accurate stoichiometry in reactions. The implementation of the rigorous storage and handling procedures outlined in this guide will ensure safe, effective, and reproducible results for professionals in research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | 74087-85-7 | Benchchem [benchchem.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Stepwise and Microemulsions Epoxidation of Limonene by this compound: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.smu.edu [s3.smu.edu]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Dimethyldioxirane from Acetone and Oxone

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioxirane (DMDO), a powerful yet selective oxidizing agent, has emerged as an indispensable tool in modern organic synthesis. Its ability to perform a wide range of transformations, including epoxidations, hydroxylations, and heteroatom oxidations under mild and neutral conditions, makes it a valuable reagent in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis of DMDO from the readily available precursors, acetone and Oxone (potassium peroxymonosulfate), intended for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles of Synthesis

The synthesis of this compound relies on the reaction of acetone with the active component of Oxone, potassium peroxymonosulfate (KHSO₅). The reaction is typically carried out in a buffered aqueous acetone solution. Sodium bicarbonate is commonly used to maintain a neutral to slightly alkaline pH (pH 7-8), which is crucial for the stability of the dioxirane product and to prevent its decomposition.[1][2] The overall reaction involves the nucleophilic attack of the acetone carbonyl oxygen on the electrophilic peroxide moiety of the peroxymonosulfate anion, leading to the formation of the three-membered dioxirane ring.[1][3]

Due to its inherent instability and potential for exothermic decomposition, DMDO is not commercially available and must be prepared in situ or as a dilute solution in acetone.[1][4] The resulting pale yellow solution is typically stored at low temperatures (-10 to -20 °C) and is stable for up to a week.[4]

Experimental Protocols

Several protocols for the synthesis of DMDO have been reported, ranging from small laboratory-scale preparations to larger-scale productions. The choice of method often depends on the required quantity and concentration of the DMDO solution.

Small-Scale Laboratory Preparation

This method is suitable for generating a small quantity of DMDO solution for immediate use in subsequent reactions.

Materials:

-

Acetone

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

Procedure:

-

A mixture of distilled water, acetone, and sodium bicarbonate is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath.[5]

-

Oxone is added to the stirred slurry in a single portion.[5]

-

The mixture is stirred vigorously for a specific period (e.g., 15 minutes) while maintaining the low temperature.[5]

-

The DMDO-containing acetone solution is then isolated by vacuum distillation, with the receiving flask cooled to a low temperature (e.g., -78 °C) to efficiently trap the volatile product.[6]

-

The collected pale yellow solution is dried over anhydrous sodium sulfate and can be stored at low temperatures.[1][5]

Large-Scale Preparation

For applications requiring larger volumes of DMDO solution, the protocol can be scaled up.

Procedure:

-

A vigorously stirred solution of sodium bicarbonate in water and acetone is prepared in a suitable reaction vessel.[6]

-

Oxone is added in portions over a set period while applying a reduced pressure to the system.[6][7]

-

The DMDO solution is continuously collected in a cooled receiving flask.[6]

-

After the addition of Oxone is complete, stirring is continued for an additional period to ensure maximum conversion.[6]

-

The collected solution is dried and stored as described for the small-scale preparation.[6]

In Situ Generation

For many applications, DMDO can be generated in situ, eliminating the need for its isolation and storage. This is particularly advantageous for reactions where the substrate is compatible with the aqueous, buffered reaction conditions.

Procedure:

-

The substrate to be oxidized is dissolved in a mixture of acetone and water containing sodium bicarbonate.

-

Oxone is then added to the mixture, leading to the continuous formation of DMDO, which then reacts with the substrate.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported procedures for the synthesis of DMDO.

| Parameter | Small-Scale (Organic Syntheses)[5][8] | Large-Scale (Mikula et al.)[6][7] | In Situ Generation (Wallace et al.)[2] |

| Acetone | 30 mL | 6 L | Added to aqueous solution |

| Water | 20 mL | 8.25 L | 100 mL |

| Sodium Bicarbonate | 24 g (0.285 mol) | 4.5 kg | 4.2 g |

| Oxone | 25 g (0.0406 mol) | 8.1 kg (added in 6 portions) | Not specified for a standard prep |

| Temperature | 0-5 °C (ice bath) | 20 °C | Ambient |

| Reaction Time | 15 min | 2 hours | < 10 min for inactivation studies |

| Yield (Concentration) | 60-65 mM | 60-80 mM | Not typically isolated |

Determination of DMDO Concentration

The concentration of the prepared DMDO solution is crucial for stoichiometric control in subsequent reactions. A common method for determining the concentration is through titration with a known amount of a readily oxidizable substrate, such as thioanisole.[5][6] The extent of oxidation to the corresponding sulfoxide is then quantified, typically by ¹H NMR spectroscopy, allowing for the calculation of the DMDO concentration.[5][6]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and application of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: A generalized workflow for the laboratory preparation of a DMDO solution.

Safety Considerations

This compound is a volatile and potentially explosive peroxide.[5][8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses and gloves, should be worn. The use of a safety shield is also recommended. The concentration of DMDO solutions should not be increased beyond the recommended dilute levels, as this can lead to explosive decomposition.

Conclusion

The synthesis of this compound from acetone and Oxone is a well-established and accessible method for generating a powerful and versatile oxidizing agent. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably prepare DMDO solutions for a wide array of applications in organic synthesis and drug development. The ability to generate DMDO in situ further enhances its utility, providing a "greener" and more efficient approach to oxidation chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stepwise and Microemulsions Epoxidation of Limonene by this compound: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Thermal Decomposition of Dimethyldioxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioxirane (DMDO), a powerful and selective oxidizing agent, is widely utilized in organic synthesis. Its utility is, however, intrinsically linked to its thermal lability. Understanding the pathways and products of its decomposition is critical for optimizing reaction conditions, ensuring safety, and interpreting experimental outcomes. This technical guide provides an in-depth overview of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition pathways.

Decomposition Products and Pathways

The thermal decomposition of this compound in solution, typically acetone, proceeds via complex mechanisms that can involve both molecular and radical pathways. The primary product of this decomposition is methyl acetate . In some instances, particularly in the presence of catalysts such as BF₃ etherate, the formation of acetol (hydroxyacetone) has also been observed.

The stability of this compound is highly temperature-dependent. Solutions stored at low temperatures (-10 to -20 °C) can be stable for several days to a week.[1][2] However, at room temperature (approximately 22 °C), this compound in an acetone solution has a half-life of about 7 hours.[3][4] The decomposition can be accelerated by exposure to light and the presence of heavy metal contaminants.[1][2]

The proposed decomposition mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a diradical intermediate. This intermediate can then undergo rearrangement and further reactions to yield the observed products. Computational studies have been employed to investigate the transition states and energy barriers associated with these decomposition pathways.

Quantitative Decomposition Data

Quantitative data on the thermal decomposition of this compound is crucial for kinetic modeling and reaction design. The following table summarizes key stability data found in the literature.

| Temperature (°C) | Solvent | Half-life / Stability | Reference |

| -20 | Acetone | Stable for weeks/up to a week | [1][3] |

| -10 to -20 | Acetone | Stable for days | [2] |

| Room Temperature (~22°C) | Acetone | ~7 hours | [3][4] |

Experimental Protocols

The study of this compound's thermal decomposition involves its preparation, controlled decomposition, and subsequent analysis of the products.

Preparation of this compound (DMDO) Solution

A common method for preparing a dilute solution of this compound is the reaction of acetone with potassium peroxymonosulfate (Oxone®).[1][2]

Materials:

-

Acetone

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Potassium peroxymonosulfate (Oxone®, 2KHSO₅·KHSO₄·K₂SO₄)

-

Dry ice/acetone bath

-

Rotary evaporator

Procedure:

-

A mixture of distilled water, acetone, and sodium bicarbonate is prepared in a round-bottomed flask and cooled in an ice/water bath.

-

Oxone® is added to the stirred slurry.

-

The reaction mixture is stirred vigorously for a set period while maintaining the low temperature.

-

The flask is then attached to a rotary evaporator with the collection flask immersed in a dry ice/acetone bath.

-

A vacuum is applied to distill the volatile this compound and acetone into the cooled collection flask.

-

The resulting pale yellow solution of DMDO in acetone is collected and can be dried over anhydrous sodium sulfate.

Caution: this compound is a volatile peroxide and should be handled with care in a well-ventilated fume hood. All operations should be conducted behind a safety shield.

Thermal Decomposition Study

Materials:

-

Prepared DMDO in acetone solution

-

Constant temperature bath or reaction block

-

Sealed reaction vessels (e.g., NMR tubes, vials with septa)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

An aliquot of the DMDO solution is placed in a sealed reaction vessel under an inert atmosphere.

-

The vessel is then placed in a constant temperature bath set to the desired decomposition temperature.

-

Samples are withdrawn at various time intervals for analysis.

Analysis of Decomposition Products

The identification and quantification of decomposition products are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the formation of methyl acetate and acetol by monitoring the appearance of their characteristic signals and comparing their integrals to an internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile organic compounds. It can be used to confirm the presence of decomposition products and to detect any minor byproducts.[5]

Visualization of Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

References

A Technical Guide to the Spectroscopic Identification of Dimethyldioxirane

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioxirane (DMDO), a powerful yet selective oxidizing agent, exists only as a dilute solution, typically in acetone, due to its inherent instability.[1][2] This makes its accurate identification and quantification crucial for its effective use in sensitive synthetic applications, including drug development. This guide provides an in-depth overview of the spectroscopic techniques used to characterize DMDO, complete with experimental protocols and summarized data.

Synthesis of this compound Solution

The standard method for preparing DMDO involves the reaction of acetone with potassium peroxymonosulfate (commonly known as Oxone).[2] The resulting product is a pale yellow solution of DMDO in acetone, typically at a concentration of 0.07 to 0.1 M.[1][3][4]

Experimental Protocol: Laboratory-Scale DMDO Preparation

-

Reaction Setup: A mixture of distilled water (440 mL), acetone (320 mL), and sodium bicarbonate (240 g) is placed in a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer.[3] The flask should be chilled in an ice/water bath.[5]

-

Reagent Addition: While stirring vigorously, solid potassium monoperoxysulfate (Oxone, 2KHSO₅·KHSO₄·K₂SO₄) is added in portions to the buffered solution over approximately 15-20 minutes.[3][4] The appearance of a yellow color indicates the formation of DMDO.[6]

-

Isolation: The DMDO is co-distilled with acetone under a slight vacuum (e.g., 30-80 mm Hg) into a receiving flask cooled to -78 °C (dry ice/acetone bath).[4][6]

-

Drying and Storage: The collected yellow solution is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and stored in a freezer at -20 to -25 °C.[4][6] At these temperatures, the solution is stable for weeks.[3]

Caption: Workflow for the synthesis and isolation of a this compound-acetone solution.

Spectroscopic Identification Methods

Multiple spectroscopic techniques are employed in concert to unambiguously identify and quantify DMDO in solution.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural confirmation of DMDO. The structure was definitively confirmed using ¹⁷O NMR spectroscopy.[1] Samples are typically prepared in the acetone solution, with a small amount of deuterated acetone added to provide a lock signal.[3]

-

¹H NMR: The proton NMR spectrum of DMDO is characterized by a single, sharp singlet at approximately 1.65 ppm, corresponding to the six equivalent methyl protons.[3][7]

-

¹³C NMR: The carbon NMR spectrum displays a characteristic resonance for the quaternary ring carbon at 102.30 ppm.[3] The methyl carbons appear at 22.69 ppm.[3]

-

¹⁷O NMR: The ¹⁷O NMR spectrum shows a signal at 302 ppm relative to an external water standard, which is highly characteristic of the dioxirane ring structure.[3]

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

DMDO solutions are pale yellow, a characteristic attributed to a weak electronic transition in the near-UV to visible range.[3]

-

Absorption Maximum: The UV-Vis spectrum exhibits a maximum absorption (λ_max) at 335 nm.[3]

-

Molar Absorptivity: The molar extinction coefficient (ε) is low, approximately 10 M⁻¹cm⁻¹.[3]

-

Spectral Feature: The peak is accompanied by broad tailing that extends out to around 450 nm.[3] This absorption can be monitored to track the stability and decomposition of DMDO over time.[3]

2.3. Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) can be used to detect DMDO in the headspace of its acetone solution.

-

Instrumentation: Analysis can be performed using a low-temperature GC program with electron ionization (EI).[8]

-

Key Fragments: The EI mass spectrum shows key fragments at m/z values of 74 (molecular ion, [M]⁺), 59 ([M-CH₃]⁺), and 41.[8]

2.4. Infrared (IR) Spectroscopy

While less common for the direct identification of DMDO itself, Fourier-Transform Infrared (FT-IR) spectroscopy is valuable for monitoring the progress of oxidation reactions where DMDO is the reagent.[7] It is particularly useful for confirming the formation of epoxide products and ensuring that no significant side-reactions, such as acid-catalyzed ring-opening, have occurred.[7]

Quantification of DMDO Concentration

Due to the co-distillation with acetone, the concentration of the resulting DMDO solution must be determined experimentally. Several methods are available.

Experimental Protocol: Quantification by Sulfide Oxidation

This is one of the most common and reliable methods.[3]

-

Standard Preparation: Prepare a standard solution of a known concentration of an aryl sulfide, such as thioanisole (methyl phenyl sulfide), in acetone.[4][9] An internal standard like dodecane is also added for accurate quantification.[4]

-

Reaction: Add a known volume of the prepared DMDO solution to an excess of the thioanisole solution. DMDO will stoichiometrically oxidize the sulfide to its corresponding sulfoxide.[3][4]

-

Analysis: The reaction mixture is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4]

-

Calculation: The concentration of DMDO is determined by measuring the amount of sulfoxide formed relative to the internal standard and the initial amount of sulfide.[3][4]

Caption: Spectroscopic methods for the characterization of this compound.

Summary of Spectroscopic Data

The table below summarizes the key quantitative data for the spectroscopic identification of this compound in an acetone solution.

| Spectroscopic Technique | Parameter | Observed Value | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | 1.65 ppm (singlet) | [3][7] |

| ¹³C NMR | Chemical Shift (δ) | 102.30 ppm (ring C) | [3] |

| 22.69 ppm (methyl C's) | [3] | ||

| ¹⁷O NMR | Chemical Shift (δ) | 302 ppm | [3] |

| UV-Vis Spectroscopy | λ_max | 335 nm | [3] |

| Molar Absorptivity (ε) | ~10 M⁻¹cm⁻¹ | [3] | |

| Mass Spectrometry (EI) | Key Fragments (m/z) | 74, 59, 41 | [8] |

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 74087-85-7 | Benchchem [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. rsc.org [rsc.org]

Unraveling Dimethyldioxirane's Reactivity: A Technical Guide to Computational and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Dimethyldioxirane (DMDO), a powerful yet selective oxidizing agent, has garnered significant attention in organic synthesis and drug development for its ability to perform efficient oxygen-transfer reactions under mild conditions. This technical guide provides an in-depth exploration of the computational and experimental studies that have elucidated the reactivity of DMDO, with a focus on its application in epoxidation and C-H bond activation. By presenting a cohesive overview of theoretical models, quantitative data, and practical experimental protocols, this document aims to equip researchers with the knowledge to effectively utilize and further investigate this versatile reagent.

Core Concepts in this compound Reactivity: A Computational Perspective

Computational chemistry has been instrumental in deciphering the mechanistic intricacies of DMDO reactions. The primary reactions of interest, epoxidation of alkenes and hydroxylation of alkanes, have been subjects of extensive theoretical investigation.

Reaction Mechanisms: Concerted vs. Stepwise Pathways

The mechanism of oxygen transfer from DMDO to a substrate has been a topic of considerable debate. Computational studies, primarily employing Density Functional Theory (DFT) and multiconfigurational methods like CASPT2, have explored two main pathways:

-

Concerted Mechanism: This pathway involves a single transition state where the oxygen atom is transferred to the substrate simultaneously with the cleavage of the O-O bond in DMDO. For epoxidations, this proceeds through a characteristic "spiro" transition state.

-

Stepwise Mechanism: This pathway involves the formation of one or more intermediates. In the context of C-H activation, a stepwise mechanism often involves an initial hydrogen abstraction to form a radical pair, followed by an "oxygen rebound" to yield the hydroxylated product.

Molecular dynamics simulations have further nuanced this picture, suggesting that even for reactions that appear stepwise on the potential energy surface, the timescale between the steps can be so short (femtoseconds) that they are effectively "dynamically concerted".[1] The prevailing mechanism can be influenced by the substrate, solvent, and the specific computational method employed.

Key Computational Methodologies

The accurate theoretical description of DMDO's reactivity requires robust computational methods that can handle the intricacies of bond breaking and formation, as well as potential multireference character in transition states.

Density Functional Theory (DFT): The B3LYP hybrid functional is the most commonly employed DFT method for studying DMDO reactions, offering a good balance between computational cost and accuracy for predicting reaction barriers and geometries.[2]

Complete Active Space Second-order Perturbation Theory (CASPT2): For a more rigorous treatment of electron correlation, especially in cases with significant diradical character in the transition state, the CASPT2 method is often used.[3][4] This multi-reference approach provides a more reliable description of the electronic structure during the reaction.

A typical computational workflow for investigating DMDO reactivity is outlined below:

Quantitative Insights into DMDO Reactivity

Computational studies provide valuable quantitative data on the energetics of DMDO reactions. The following tables summarize key findings from the literature for the epoxidation of alkenes and the hydroxylation of alkanes.

Epoxidation of Alkenes

The epoxidation of alkenes by DMDO is a cornerstone reaction. The activation barriers are influenced by the electronic nature of the alkene and the presence of substituents.

| Substrate | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Ethylene | QCISD(T)//QCISD/6-31+G(d,p) | 15.2 | - | [5] |

| E-2-Butene | QCISD(T)/6-31G(d)//B3LYP/6-311+G(3df,2p) | 14.3 | - | [5] |

| 2-Methyl-2-butene | B3LYP/6-31G | 13.6 | - | [6] |

| 2-Methyl-2-butene (in dielectric medium, ε=40) | B3LYP/6-31G | 9.3 | - | [6] |

| 2-Methyl-2-butene with Methanol (H-bonding) | B3LYP/6-31G* | 0.8 | - | [6] |

Table 1: Calculated Activation and Reaction Energies for the Epoxidation of Alkenes with DMDO.

C-H Bond Hydroxylation

The ability of DMDO to hydroxylate unactivated C-H bonds is of significant synthetic interest. Computational studies have shed light on the selectivity and energetics of these transformations.

| Substrate | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Methane (TS1-C) | CASPT2(10,10)/cc-pVTZ | 19.5 | - | [3] |

| Methane (TS1-C) | UB3LYP/6-311++G(d,p) | 20.0 | - | [3] |

| Cyclohexane (axial C-H) | UB3LYP/6-311++G(d,p) | 21.4 | - | [3] |

| Cyclohexane (equatorial C-H) | UB3LYP/6-311++G(d,p) | 21.6 | - | [3] |

| Isobutane (gas phase) | (U)B3LYP/6-311++G(d,p)//(U)B3LYP/6-31G(d) | 26.6 | - | [1] |

| Isobutane (acetone solution) | (U)B3LYP/6-311++G(d,p)//(U)B3LYP/6-31G(d) | 25.9 | - | [1] |

Table 2: Calculated Activation and Reaction Energies for the C-H Hydroxylation of Alkanes with DMDO.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for DMDO reactions as suggested by computational studies.

Epoxidation of an Alkene

C-H Bond Hydroxylation: Stepwise Radical Mechanism

Experimental Protocols

The following sections provide detailed methodologies for the preparation of DMDO and its use in oxidation reactions, based on established and reliable procedures.

Preparation of a Standardized Solution of this compound in Acetone

This procedure is adapted from Organic Syntheses.

Materials:

-

2-L, three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel

-

Solid addition flask

-

Air condenser

-

Cold trap (-78 °C, dry ice/acetone)

-

Receiving flask

-

Water (distilled)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Combine 80 mL of water, 50 mL of acetone, and 96 g of sodium bicarbonate in the 2-L flask equipped with a magnetic stir bar.

-

Prepare a mixture of 60 mL of water and 60 mL of acetone in the addition funnel.

-

Charge the solid addition flask with 180 g of Oxone®.

-

Assemble the apparatus with the addition funnel and solid addition flask attached to the reaction flask, and an air condenser connected to a cold trap and receiving flask, both cooled to -78 °C.

-

While stirring the contents of the flask vigorously, add the Oxone® in portions (10-15 g) while simultaneously adding the acetone-water mixture from the addition funnel dropwise over approximately 30 minutes.

-

A yellow solution of this compound in acetone will collect in the receiving flask.

-

Continue vigorous stirring for an additional 15 minutes while applying a slight vacuum (ca. 30 mm) to the cold trap.

-

Dry the collected yellow DMDO solution over anhydrous sodium sulfate, filter, and store in a freezer (-25 °C) over sodium sulfate.

-

The concentration of the DMDO solution (typically 0.07–0.09 M) should be determined by titration prior to use.

General Procedure for the Epoxidation of an Alkene

This procedure is a general method for the epoxidation of an alkene, exemplified by the epoxidation of trans-stilbene.

Materials:

-

Solution of this compound in acetone (concentration determined)

-

trans-Stilbene (or other alkene substrate)

-

Acetone

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the alkene (e.g., 0.724 g, 4.02 mmol of trans-stilbene) in a suitable volume of acetone (e.g., 5 mL) in a round-bottomed flask equipped with a magnetic stir bar.

-

At room temperature, add a solution of this compound in acetone (e.g., 66 mL of a 0.062 M solution, 4.09 mmol) to the stirred solution of the alkene.

-

Monitor the progress of the reaction by a suitable method (e.g., TLC or GC). The reaction time will vary depending on the reactivity of the alkene.

-

Upon completion, remove the solvent using a rotary evaporator.

-

Dissolve the crude product in dichloromethane, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the epoxide.

General Considerations for C-H Hydroxylation

The hydroxylation of unactivated C-H bonds with DMDO generally requires more forcing conditions and longer reaction times compared to epoxidations. The reaction is typically carried out in acetone, and the workup procedure is similar to that for epoxidations. Due to the lower reactivity of C-H bonds, careful monitoring of the reaction is crucial to avoid over-oxidation or decomposition of the product. The choice of substrate and reaction conditions will significantly influence the yield and selectivity of the hydroxylation.

Conclusion

The synergy between computational and experimental studies has been pivotal in advancing our understanding of this compound's reactivity. Theoretical calculations have provided a detailed picture of the reaction mechanisms and energetics, guiding the rational design of synthetic applications. This technical guide has summarized the key findings in this field, offering both the theoretical framework and practical protocols for researchers. As computational methods continue to improve in accuracy and efficiency, and as new experimental applications are discovered, the role of DMDO as a selective and powerful oxidant in organic chemistry and drug development is set to expand even further.

References

- 1. comporgchem.com [comporgchem.com]

- 2. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Safe Handling of Dimethyldioxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling procedures for dimethyldioxirane (DMDO). This compound is a powerful and selective oxidizing agent used in organic synthesis; however, its inherent instability as a cyclic organic peroxide necessitates strict adherence to safety protocols to mitigate the risks of rapid decomposition and potential explosion. This document outlines the known hazards, stability data, proper handling and storage techniques, disposal methods, and detailed experimental protocols relevant to the safe utilization of DMDO in a research and development setting.

Core Safety and Hazard Information

This compound is a volatile and highly reactive organic peroxide.[1][2] It is almost exclusively handled as a dilute solution in acetone (typically 0.07–0.1 M), as the pure compound is unstable and poses a significant explosion risk.[3] Even in solution, DMDO can decompose violently if concentrated or heated.[1] The primary hazards associated with DMDO are its potential for explosive decomposition, particularly when concentrated, and its reactivity as a strong oxidizing agent.

Key Hazards:

-

Explosive Potential: Concentrated solutions or the neat compound are shock-sensitive and can detonate upon mechanical impact or heating.[1]

-

Thermal Instability: DMDO is thermally sensitive and decomposes exothermically, which can lead to runaway reactions if not properly cooled.[1][4]

-

Oxidizing Agent: As a powerful oxidant, it can react vigorously with other materials.

-

Inhalation and Contact: Vapors should not be inhaled, and contact with skin and eyes should be avoided.[1]

Quantitative Stability and Decomposition Data

The stability of this compound solutions is highly dependent on temperature, concentration, and the presence of contaminants. The following tables summarize the available quantitative data on the stability and decomposition of DMDO.

| Parameter | Condition | Observation | Citation |

| Storage Stability | -20 °C | Solutions are stable for weeks.[1] | [1] |

| -20 °C | A 72 mM solution decreased to 40 mM over 12 months. | [5] | |

| -10 to -20 °C | Solutions are stable for up to a week.[2] | [2] | |

| Thermal Stability | Room Temperature (~22 °C) | Persists for approximately 7 hours before significant decomposition.[6] | [6] |

| > 0 °C | Decomposition accelerates, primarily through homolysis.[1] | [1] | |

| Concentration Limit | > ~0.1 M | Increasingly hazardous and prone to violent decomposition.[1] | [1] |

Table 1: Stability of this compound Solutions

| Factor | Effect on Stability | Details | Citation |

| Light | Accelerates Decomposition | Photodecomposition can occur. Solutions should be protected from light.[1] | [1] |

| Heavy Metals | Catalyze Decomposition | Contact with heavy metals should be avoided.[3] | [3] |

| pH | Sensitive | DMDO is most efficiently formed at neutral or slightly alkaline pH.[4] | [4] |

| Contaminants | Can Induce Decomposition | Contact with rust, dust, and other chemicals can lead to violent decomposition.[1] | [1] |

Table 2: Factors Influencing this compound Decomposition

Experimental Protocols

Synthesis of this compound (DMDO) Solution

This protocol is adapted from established literature procedures and should be performed with strict adherence to all safety precautions.[7]

Caution: This procedure involves a volatile peroxide and must be carried out in a well-ventilated fume hood, behind a safety shield. All glassware should be free of any contaminants.

Materials:

-

Acetone

-

Distilled water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask (2 L)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel

-

Solid addition flask

-

Air condenser

-

Dewar condenser (dry ice/acetone)

-

Receiving flask, cooled in a dry ice/acetone bath

-

Vacuum source (water aspirator or diaphragm pump)

Procedure:

-

Combine 80 mL of water, 50 mL of acetone, and 96 g of sodium bicarbonate in the 2-L three-necked flask equipped with a magnetic stir bar.

-

In the addition funnel, place a mixture of 60 mL of water and 60 mL of acetone.

-

Attach a solid addition flask containing 180 g of Oxone® to the reaction flask.

-

Assemble the condenser setup: an air condenser followed by a dry ice/acetone-cooled Dewar condenser, leading to a cooled receiving flask.

-

Begin vigorous stirring of the flask contents.

-

Simultaneously, add the Oxone® in portions and the acetone/water mixture from the addition funnel dropwise to the reaction flask over a period of about 30 minutes.

-

A pale-yellow solution of DMDO in acetone will distill and collect in the receiving flask.

-

Continue vigorous stirring for an additional 15 minutes while applying a slight vacuum (e.g., from a water aspirator).

-

Dry the collected yellow DMDO solution over anhydrous sodium sulfate, filter, and store in a freezer at -20 °C.

Determination of this compound Concentration

The concentration of the prepared DMDO solution should be determined prior to use. Several methods are available, with oxidation of a sulfide followed by NMR or GC analysis being common.[8][9]

Method 1: ¹H NMR Spectroscopy

-

Prepare a standard solution of a sulfide, such as thioanisole, in a deuterated solvent (e.g., 0.7 M in acetone-d₆).

-

Chill a known volume of the thioanisole solution (e.g., 0.6 mL) to approximately 10 °C.

-